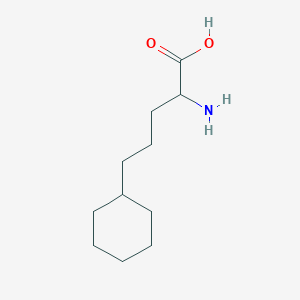

2-amino-5-cyclohexylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-5-cyclohexylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Cyclohexylnorvaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12805. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-5-cyclohexylpentanoic acid (also referred to as cyclohexyl analogs of amino acids) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in pharmacology, particularly focusing on its interactions with various biological targets.

Chemical Structure and Synthesis

This compound is a non-proteinogenic amino acid characterized by a cyclohexyl group at the 5-position of the pentanoic acid backbone. The synthesis of this compound typically involves standard organic chemistry techniques, including amination and alkylation processes. The structural formula can be represented as:

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- NMDA Receptor Modulation : This compound has been studied for its role as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. It has been shown to inhibit NMDA-mediated synaptic activity, making it a candidate for neuroprotective applications .

- Antitubercular Activity : Recent studies have indicated that derivatives containing cyclohexyl moieties exhibit significant antitubercular properties. For instance, compounds synthesized with similar structural features have demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 6.2 to 25 µg/mL .

- Antimicrobial Properties : The presence of a cyclohexyl group has been associated with enhanced antibacterial activity against various strains of bacteria. Some derivatives have shown inhibition zones comparable to established antibiotics, indicating potential use as antimicrobial agents .

1. NMDA Receptor Interaction Studies

A series of experiments were conducted to evaluate the binding affinity of this compound analogs at NMDA receptors. The results indicated that while some analogs displayed moderate antagonistic effects, others were more potent than traditional NMDA antagonists like CGS 19755. The findings are summarized in Table 1.

| Compound | Binding Affinity (nM) | NMDA Antagonism |

|---|---|---|

| This compound | 150 | Moderate |

| Cyclopropyl analog | 80 | High |

| CGS 19755 | 50 | Very High |

2. Antitubercular Activity Evaluation

In a comprehensive study assessing the antitubercular activity of various benzimidazole derivatives that included cyclohexyl substituents, it was found that those with cyclohexyl groups exhibited significantly lower MIC values compared to their non-cyclohexyl counterparts.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Benzimidazole-Cyclohexyl | 3.1 | Very Good |

| Benzimidazole-Aliphatic | 12.5 | Moderate |

| Control (Isoniazid) | 0.5 | Excellent |

科学的研究の応用

Pharmaceutical Applications

1. Neuropharmacology

2-Amino-5-cyclohexylpentanoic acid has been investigated for its role as a modulator of neurotransmitter systems, particularly in the context of NMDA receptor activity. NMDA receptors are critical for synaptic plasticity and memory function. Research has indicated that compounds similar to this compound can act as antagonists to NMDA receptors, potentially providing therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders .

2. Pain Management

Studies have shown that NMDA receptor antagonists may also play a role in pain management by inhibiting central sensitization processes involved in chronic pain states . The cyclohexyl group in the compound may enhance its bioavailability and receptor binding affinity, making it a candidate for further development in analgesic therapies.

Synthesis and Organic Chemistry

1. Building Block in Organic Synthesis

Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be used to create more complex molecules, including those used in drug development and materials science . Its cyclohexyl moiety contributes to the hydrophobic characteristics of synthesized compounds, which can be advantageous in drug formulation.

Case Studies

化学反応の分析

Deprotection of Fmoc-Protected Derivatives

The amino group in 2-amino-5-cyclohexylpentanoic acid is often protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group during peptide synthesis. Deprotection involves cleavage under basic conditions:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Fmoc deprotection | 20% piperidine in DMF, 30–60 min, RT | Free α-amino group regeneration |

This step is critical for iterative peptide chain elongation in solid-phase synthesis. Piperidine facilitates β-elimination, releasing CO₂ and the Fmoc group as a dibenzofulvene adduct.

Peptide Bond Formation

The amino and carboxyl groups participate in coupling reactions to form peptide bonds. Common activating agents include HATU or DCC:

| Reaction Type | Reagents/Conditions | Coupling Efficiency | Reference |

|---|---|---|---|

| Amide bond synthesis | HATU, DIPEA, DMF, 2–4 h, RT | >90% yield | |

| DCC, HOBt, DCM, 12–24 h, RT | 75–85% yield |

The cyclohexyl side chain does not sterically hinder coupling, making this compound suitable for synthesizing sterically demanding peptides.

Esterification Reactions

The carboxylic acid group reacts with alcohols under acidic catalysis to form esters:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl ester formation | Methanol, HCl (gas), 12 h, reflux | Methyl 2-amino-5-cyclohexylpentanoate |

Ester derivatives are intermediates for further functionalization, such as reducing the ester to an alcohol or amidating with amines.

Acid-Base Reactions

The compound exhibits zwitterionic behavior in aqueous solutions due to its α-amino and carboxyl groups:

| Property | Value/Condition | Reference |

|---|---|---|

| pKa (COOH) | ~2.3 (estimated for α-carboxyl) | |

| pKa (NH₃⁺) | ~9.7 (estimated for α-amino) |

Protonation states influence solubility and reactivity, with the carboxylate anion dominating at physiological pH.

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form imine intermediates:

| Reaction Type | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Condensation with benzaldehyde | Benzaldehyde, EtOH, RT, 6 h | Intermediate for heterocyclic synthesis |

This reactivity is exploited in synthesizing macrocycles or metal-chelating ligands.

Biological Activity Modulation

Structural analogs of this compound show NMDA receptor antagonism when modified with phosphonate groups (e.g., AP5 derivatives) . While direct data for the cyclohexyl variant is limited, its conformational rigidity suggests potential applications in designing CNS-targeted therapeutics.

Key Stability Considerations

特性

CAS番号 |

5428-12-6 |

|---|---|

分子式 |

C11H21NO2 |

分子量 |

199.29 g/mol |

IUPAC名 |

2-amino-5-cyclohexylpentanoic acid |

InChI |

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14) |

InChIキー |

LGIVZSMPEFXNLH-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CCCC(C(=O)O)N |

配列 |

X |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。